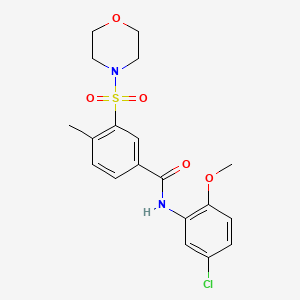![molecular formula C22H26N2O2 B5224165 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5224165.png)
3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinazolinone derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone involves the inhibition of various signaling pathways that are crucial for cancer cell survival and proliferation. It has been found to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. It has also been found to exhibit anti-inflammatory properties and has been studied for its potential applications in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone is its potential as a lead compound for the development of novel anticancer agents. However, its limitations include its poor solubility in water, which makes it challenging to use in in vivo experiments.
未来方向
There are several future directions for the study of 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone, including the development of novel analogs with improved solubility and potency. It can also be studied for its potential applications in the treatment of other diseases, such as inflammatory and autoimmune diseases. Further research is needed to elucidate its mechanism of action and optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone is a promising compound that has gained significant attention for its potential applications in various scientific fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively, and further research is needed to optimize its pharmacological properties for clinical use.
合成方法
The synthesis of 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone has been achieved using different methods, including the reaction of 5-isopropyl-2-methylphenol with 4-bromo-1-butanol followed by the reaction with 2-aminobenzonitrile. The resulting compound is then subjected to various purification steps to obtain the final product.
科学研究应用
3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit significant anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.
属性
IUPAC Name |
3-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-16(2)18-11-10-17(3)21(14-18)26-13-7-6-12-24-15-23-20-9-5-4-8-19(20)22(24)25/h4-5,8-11,14-16H,6-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWLRVZAGCJSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[4-(trifluoromethyl)benzyl]propanamide](/img/structure/B5224094.png)

![N-benzyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5224108.png)
![methyl 3-{2-[(3-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5224109.png)
![2-(3-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5224114.png)

![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B5224117.png)
![(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5224120.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-propylphenoxy)-2-propanol dihydrochloride](/img/structure/B5224124.png)

![1-(2-fluorophenyl)-4-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5224131.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5224150.png)